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Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding

of the pharmacokinetics and bioavailability of dicreatine citrate. A thorough review of the

existing literature reveals a notable scarcity of direct pharmacokinetic studies specifically

investigating dicreatine citrate. However, the available research on closely related creatine

salts, particularly tri-creatine citrate, offers valuable insights. This document synthesizes the

available data, focusing on comparative pharmacokinetic parameters with the industry-

standard creatine monohydrate. It details the experimental methodologies employed in these

studies and presents visual representations of creatine metabolic pathways and typical

experimental workflows to aid in research design and data interpretation. It is important to note

that while dicreatine citrate is reported to dissociate into creatine and citric acid in aqueous

solutions, the quantitative pharmacokinetic data presented herein is based on studies of tri-

creatine citrate as the most relevant available proxy.

Introduction to Dicreatine Citrate
Dicreatine citrate is a salt formed from two molecules of creatine and one molecule of citric

acid. It is often marketed as a form of creatine with enhanced water solubility compared to the

more common creatine monohydrate. In aqueous solutions, dicreatine citrate is expected to

dissociate into its constituent components: creatine and citric acid. Theoretically, this increased

solubility could lead to faster dissolution and potentially altered absorption kinetics. However,
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the ultimate bioavailability of creatine from this salt is dependent on the subsequent absorption

of the liberated creatine molecules.

Comparative Pharmacokinetics: Creatine Citrate vs.
Creatine Monohydrate
Direct pharmacokinetic data (Cmax, Tmax, AUC) for dicreatine citrate is not readily available

in the peer-reviewed scientific literature. The most relevant and frequently cited study in this

area was conducted by Jäger et al. (2007), which compared the plasma creatine

concentrations following the ingestion of isomolar amounts of creatine from creatine

monohydrate (CrM), tri-creatine citrate (CrC), and creatine pyruvate (CrPyr). The findings of

this study are summarized below and serve as the primary source of quantitative data for this

guide.

Data Presentation
The following tables summarize the key pharmacokinetic parameters obtained from the Jäger

et al. (2007) study, comparing tri-creatine citrate to creatine monohydrate.

Table 1: Mean Plasma Creatine Concentrations (µmol/L) Over Time

Time (hours)
Creatine Monohydrate
(CrM)

Tri-creatine Citrate (CrC)

0 45.3 ± 10.7 42.8 ± 9.8

0.5 389.2 ± 112.1 432.5 ± 123.4

1 761.9 ± 107.7 855.3 ± 165.1

2 543.8 ± 98.2 598.7 ± 110.3

4 210.5 ± 45.6 234.1 ± 55.9

8 89.7 ± 18.3 95.4 ± 21.7

Table 2: Key Pharmacokinetic Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1180860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Creatine Monohydrate
(CrM)

Tri-creatine Citrate (CrC)

Cmax (µmol/L) 761.9 ± 107.7 855.3 ± 165.1

Tmax (hours) 1.0 ± 0.0 1.0 ± 0.0

AUC (mmol/L·h) 2.38 ± 0.38 2.63 ± 0.51

Absorption Rate Constant (ka) Not significantly different Not significantly different

Elimination Rate Constant (kel) Not significantly different Not significantly different

Data presented as mean ± standard deviation. Data extracted from Jäger et al. (2007).

The results indicate that while there was a trend towards a higher peak plasma concentration

(Cmax) with tri-creatine citrate compared to creatine monohydrate, the difference was not

statistically significant.[1] Importantly, the area under the curve (AUC), which is a measure of

total bioavailability, was also not significantly different between the two forms.[1] This suggests

that while the absorption kinetics may be slightly altered, the overall amount of creatine

absorbed is comparable to that of creatine monohydrate.[1]

Experimental Protocols
The following is a detailed description of the methodology used in the Jäger et al. (2007) study,

which serves as a representative protocol for assessing the pharmacokinetics of creatine

compounds.

3.1. Study Design

A randomized, double-blind, crossover design was employed.

3.2. Participants

Six healthy subjects (three male, three female).

Age: 25.8 ± 3.9 years.

Body weight: 70.4 ± 12.5 kg.
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Height: 175.2 ± 8.7 cm.

3.3. Dosing Regimen

Subjects ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of:

5.0 g Creatine Monohydrate (CrM)

6.7 g Tri-creatine Citrate (CrC)

7.3 g Creatine Pyruvate (CrPyr)

Each dose was dissolved in 450 ml of water.

A washout period of at least one week separated the trials.

3.4. Blood Sampling

Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 2, 4, and 8 hours

post-ingestion.

Blood was collected into heparinized tubes and centrifuged to separate the plasma.

Plasma samples were stored at -20°C until analysis.

3.5. Analytical Method

Plasma creatine concentrations were determined using a colorimetric assay based on the

reaction of creatine with ninhydrin.

The absorbance was measured spectrophotometrically.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz (DOT language) to illustrate key

pathways and processes related to the study of creatine pharmacokinetics.
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Caption: General metabolic pathway of orally ingested dicreatine citrate.
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Caption: Experimental workflow for a typical creatine pharmacokinetic study.
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Conclusion
The available scientific evidence suggests that the bioavailability of creatine from creatine

citrate salts is comparable to that of creatine monohydrate. While dicreatine citrate's higher

water solubility may influence its dissolution rate, this does not appear to translate into a

significantly greater overall absorption of creatine. The pharmacokinetic profile of tri-creatine

citrate, the closest studied analog, shows similar Tmax and AUC values to creatine

monohydrate. For researchers and drug development professionals, these findings imply that

while dicreatine citrate may offer formulation advantages due to its solubility, it is unlikely to

provide a significant biological advantage in terms of creatine delivery to tissues. Further

research directly investigating the pharmacokinetics of dicreatine citrate is warranted to

confirm these conclusions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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